2,4-Pentanedione, peroxide

Beschreibung

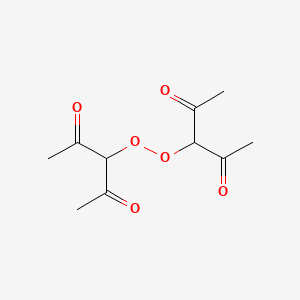

2,4-Pentanedione peroxide (CAS 37187-22-7), also known as acetylacetone peroxide, is an organic peroxide derived from 2,4-pentanedione (acetylacetone). Its IUPAC name is 3-[(2,4-dioxopentan-3-yl)peroxy]pentane-2,4-dione, with the molecular formula C₁₀H₁₄O₆ and a molecular weight of 230.21 g/mol . It is commonly supplied as a solution (~34 wt.%) in solvents such as 4-hydroxy-4-methyl-2-pentanone and N-methyl-2-pyrrolidone . This compound is utilized in organic synthesis as a radical initiator, particularly in catalytic undirected methylation reactions of unactivated C(sp³)−H bonds .

Key hazards include its propensity to decompose into toxic 2,4-pentanedione, which exhibits irritant, neurotoxic, and mutagenic properties .

Eigenschaften

IUPAC Name |

3-(2,4-dioxopentan-3-ylperoxy)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILENATNBFPBMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OOC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Record name | ACETYL ACETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37187-22-7 | |

| Record name | ACETYL ACETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylacetone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037187227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2,4-Pentanedione, also known as 2,4-dioxopentane or acetylacetone, is a beta-diketone with significant biological activity and implications for human health. This article explores its biological effects, toxicity, metabolism, and potential applications based on diverse research findings.

2,4-Pentanedione has the molecular formula and is characterized by two keto groups separated by a single carbon atom. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Toxicity and Safety Profile

The toxicity of 2,4-pentanedione has been studied extensively. Key findings include:

- Acute Toxicity : The compound has a low acute toxicity profile with an LD50 (dermal) of approximately 790 mg/kg in rabbits . However, it is considered harmful upon inhalation and skin contact.

- Chronic Effects : In a 14-week inhalation study on rats, exposure to concentrations of 300 ppm and above led to hematological changes and histopathological findings such as neuronal degeneration in the brain at 650 ppm . The NOAEL (No Observed Adverse Effect Level) was determined to be 100 ppm.

- Reproductive Effects : Studies indicated no teratogenic effects but observed fetotoxic effects at high concentrations . A dominant lethal assay showed slight effects on fertility parameters in treated males .

Metabolism and Pharmacokinetics

The metabolism of 2,4-pentanedione involves rapid absorption through the inhalation route. Studies using radiolabeled compounds indicated that it distributes widely across tissues, with the highest concentrations found in the liver and kidneys . The elimination half-life from plasma is approximately 30.72 hours, suggesting prolonged exposure risk in occupational settings.

Study on Clastogenic Potential

Research indicates that while 2,4-pentanedione shows clastogenic potential in vitro (inducing chromosomal damage), this effect was not consistently observed in vivo studies involving mice and rats . The compound produced significant increases in micronucleated polychromatic erythrocytes (PCEs) in mice but not in rats following intraperitoneal administration.

Biodegradability

2,4-Pentanedione has been shown to be readily biodegradable (79–88% within 28 days), indicating its potential environmental impact . This property is significant for its use in industrial applications where environmental persistence may be a concern.

Applications

2,4-Pentanedione serves as an intermediate in the synthesis of various biologically active compounds and dyes. Its ability to chelate metals may inhibit certain enzymatic activities, which could be leveraged for therapeutic applications or as a biochemical tool .

Summary Table of Biological Effects

| Biological Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | Dermal: 790 mg/kg |

| Chronic Exposure Effects | Hematological changes at 300 ppm; neuronal damage at 650 ppm |

| Reproductive Toxicity | Fetotoxic effects observed; no teratogenic activity |

| Clastogenic Potential | Positive in vitro; mixed results in vivo |

| Biodegradability | Readily biodegradable (79-88% within 28 days) |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2,4-Pentanedione, peroxide serves as a crucial reagent in organic synthesis. Its role as a chelating agent facilitates the manipulation of resin gelation and curing processes. A study demonstrated that the addition of 2,4-pentanedione improved the curing rates of vinyl ester and unsaturated polyester resins at low temperatures, enhancing the overall mechanical properties of the composites produced .

Polymerization Processes

The compound is extensively used in polymerization reactions, particularly in biomimetic processes. For instance, it has been shown to enhance the yield of polyacrylamide when polymerized with hydrogen peroxide under specific pH conditions. The presence of 2,4-pentanedione significantly increased polymer yields from 15% to 98% at pH 4.5 .

Table 1: Yield of Polyacrylamide at Different pH Levels

| pH Level | Yield (%) without 2,4-PD | Yield (%) with 2,4-PD |

|---|---|---|

| 4.5 | 15 | 98 |

| 7.2 | 0 | 15 |

| 9.2 | 0 | N/A |

Additionally, studies have shown that in surfactant-free systems, 2,4-pentanedione acts as an initiator for polymerization reactions involving α-methylene-γ-butyrolactone (α-MBL). This process yields high molecular weight polymers efficiently under ambient conditions .

Stabilization in Food and Cosmetics

The compound's antioxidant properties make it invaluable in stabilizing food and cosmetic products. Benzylidene substituted derivatives of 2,4-pentanedione have been found to protect photosensitive ingredients from degradation due to light exposure. These compounds help maintain the efficacy and stability of products such as sunscreens and other personal care items by preventing oxidative stress-induced instability .

Table 2: Applications in Food and Cosmetics

| Application Area | Role of 2,4-Pentanedione |

|---|---|

| Sunscreens | Photostabilizer for active ingredients |

| Food Products | Antioxidant to prevent spoilage |

| Personal Care Products | Stabilizer for fragrances and colorants |

Environmental Science

In environmental applications, 2,4-pentanedione has been investigated for its role in bioremediation processes. Its ability to form complexes with heavy metals enhances the solubility and bioavailability of contaminants, facilitating their removal from polluted sites .

Case Study 1: Polymerization Efficiency

A study conducted on the enzymatic polymerization of α-MBL using low concentrations of hydrogen peroxide and 2,4-pentanedione reported a yield of up to 98% after only three hours under atmospheric conditions. This highlights its efficiency as an initiator in polymer synthesis .

Case Study 2: Cosmetic Stability

Research demonstrated that incorporating benzylidene substituted derivatives into cosmetic formulations significantly prolonged product shelf life by maintaining color integrity and preventing odor formation due to oxidation .

Vergleich Mit ähnlichen Verbindungen

2,4-Pentanedione Peroxide vs. Dicumyl Peroxide and Di-tert-Butyl Peroxide

In catalytic methylation reactions, 2,4-pentanedione peroxide demonstrates synergistic effects when combined with dicumyl peroxide (C₁₈H₂₂O₂) and di-tert-butyl peroxide (C₈H₁₈O₂). For example:

- Yield Optimization : A mixture of 50 mol% 2,4-pentanedione with dicumyl/di-tert-butyl peroxides in TFE/MeCN achieved 92% yield in methylating model substrate 1a, outperforming other peroxides (e.g., unsymmetrical peroxides yielded <50%) .

- Mechanistic Role : 2,4-Pentanedione acts as a bidentate ligand, stabilizing intermediates, while the peroxides generate methyl radicals. This dual functionality is absent in peroxides lacking β-diketone additives .

Comparison with Metal Acetylacetonates

Metal acetylacetonates (e.g., Pd, Fe) decompose to release 2,4-pentanedione, but their reactivity differs:

- Palladium acetylacetonate : Used in cross-coupling reactions; decomposes at high temperatures to release 2,4-pentanedione, posing similar toxicity risks .

- Iron(II) acetylacetonate: Exhibits lower thermal stability than 2,4-pentanedione peroxide, with NOAEL (rat, oral) at 1,000 mg/kg .

Thermal and Chemical Stability

- 2,4-Pentanedione Peroxide : Stable under recommended storage conditions but decomposes upon heating, releasing CO, CO₂, and 2,4-pentanedione .

- Used in coordination chemistry but lacks peroxide reactivity .

- 3-Ethyl-2,4-Pentanedione: Exhibits keto-enol tautomerism similar to 2,4-pentanedione but with altered reactivity due to the ethyl substituent .

Vorbereitungsmethoden

General Synthetic Approach

The most common and well-documented method for preparing 2,4-pentanedione, peroxide involves the reaction of 2,4-pentanedione with hydrogen peroxide under acidic or catalytic conditions. The process typically includes:

- Purification of Reactants: 2,4-pentanedione is first dried and distilled to remove impurities that could interfere with the peroxide formation or cause instability.

- Reaction with Hydrogen Peroxide: A measured amount of hydrogen peroxide solution (usually around 50% concentration) is added dropwise to the 2,4-pentanedione under controlled temperature (0–25 °C) with vigorous stirring to ensure homogeneous mixing and to control the exothermic reaction.

- Catalysis: Acidic catalysts such as sulfuric acid or metal catalysts (e.g., molybdenum compounds) may be used to facilitate the oxidation and peroxide formation.

- Reaction Duration and Temperature: The reaction is maintained for several hours (commonly 3 to 7 hours) at controlled temperatures (0 to 25 °C), followed by storage at lower temperatures (around 10 °C) to allow crystallization and stabilization of the product.

- Isolation: The peroxide product is extracted using organic solvents such as ethyl ether or dichloromethane, washed to remove impurities, dried, and recrystallized to enhance purity.

Detailed Reaction Procedure (Based on Patent US3149126A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Add 50% hydrogen peroxide (0.6 moles) at 0 °C | Cooling bath | Controls reaction exotherm |

| 2 | Dropwise addition of freshly distilled neutral 2,4-pentanedione (0.3 moles) | Rapid stirring at 0 °C | Prevents localized overheating |

| 3 | Stirring continued at 20 °C for 3 hours | Temperature control critical | Ensures reaction completeness |

| 4 | Addition of 50% hydrogen peroxide with sulfuric acid (0.9 moles H2O2, 0.2 g H2SO4) dropwise | 25 °C, stirring for 7 hours | Acid catalysis enhances peroxide formation |

| 5 | Storage at 10 °C for 12 hours | Crystallization phase | Stabilizes peroxide crystals |

| 6 | Further stirring at 25 °C for 7 hours | Reaction completion | Maximizes yield |

| 7 | Vacuum removal of volatiles and extraction with solvents | Room temperature | Purification step |

Yield: Approximately 37% to 62% depending on specific conditions and purification methods.

Physical Form: Colorless crystalline solid with melting points around 103–108 °C without decomposition.

Catalytic Oxidation Mechanism Insights

Research on the oxidation mechanism of 2,4-pentanedione by hydrogen peroxide catalyzed by molybdenum(VI) complexes reveals:

- The reaction proceeds via intermediate formation of a complex between Mo(VI) and 3,3-dihydroxy-2,4-pentanedione.

- No paramagnetic intermediates were detected, indicating a non-radical pathway in the coordination sphere.

- The catalytic system facilitates selective oxidation leading to peroxide formation under mild conditions.

This catalytic insight suggests that transition metal catalysts can be used to improve reaction efficiency and selectivity in peroxide synthesis.

Summary Table of Preparation Conditions and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| 2,4-Pentanedione purity | Distilled, dry | Essential for high yield |

| Hydrogen peroxide concentration | 50% aqueous solution | Commonly used |

| Catalyst | Sulfuric acid or Mo(VI) salts | Enhances reaction rate |

| Temperature range | 0–25 °C | Controls reaction rate and safety |

| Reaction time | 3–7 hours + aging | Ensures complete conversion |

| Isolation solvent | Ethyl ether, dichloromethane | For extraction and recrystallization |

| Product form | Crystalline solid | Melting point ~103–108 °C |

| Yield | 37–62% | Dependent on conditions |

Research Findings and Optimization Notes

- The peroxide formation is sensitive to reaction temperature and acid concentration; lower temperatures favor controlled peroxide buildup and reduce decomposition risk.

- Catalytic systems involving molybdenum complexes can provide mechanistic control and potentially higher selectivity.

- Commercial formulations balance peroxide concentration and solvent choice to optimize stability and handling safety.

- The peroxide’s application as a polymerization initiator requires consistent purity, so recrystallization and careful solvent removal are critical steps.

Q & A

Basic Question: What are the critical safety protocols for handling and storing 2,4-pentanedione peroxide to minimize unintended peroxide formation or decomposition?

Methodological Answer:

- Storage: Store under inert gas (e.g., nitrogen) in airtight containers to prevent oxidation and evaporative loss. Monitor container volume regularly and test for peroxides before each use .

- Testing Frequency: Test peroxide concentration every 3 months for unopened containers and before each use for opened containers. Discard if peroxides exceed 10 ppm .

- Handling Precautions: Use secondary containment and avoid exposure to heat, light, or reactive metals. Decomposed 2,4-pentanedione peroxide may release toxic 2,4-pentanedione, a neurotoxin and irritant .

Basic Question: How do researchers test for peroxide formation in 2,4-pentanedione derivatives, and what are the limitations of these methods?

Methodological Answer:

- Test Strip Method (Method A): Suitable for simple ethers but less reliable for complex peroxides like 2,4-pentanedione peroxide. Follow manufacturer instructions (e.g., JT Baker or Sigma-Aldrich strips) .

- Iodide Test (Method B): Quantitative titration with sodium thiosulfate. Limited by interference from colored compounds or reducing agents.

- Key Limitation: Neither method distinguishes between organic peroxides and inorganic peroxides. Confirmatory analysis (e.g., FTIR or GC-MS) is recommended for advanced studies .

Advanced Question: What is the mechanistic role of Mo(VI) complexes in the oxidation of 2,4-pentanedione by hydrogen peroxide?

Methodological Answer:

Mo(VI) catalyzes the oxidation via intermediate formation of a 3,3-dihydroxy-2,4-pentanedione-Mo(VI) complex , as confirmed by PMR studies. The reaction proceeds without paramagnetic intermediates, suggesting a non-radical pathway. This mechanism is critical for synthesizing functionalized diketones for coordination chemistry .

Key Data:

| Parameter | Observation |

|---|---|

| Intermediate Complex | Mo(VI)-3,3-dihydroxy-2,4-pentanedione |

| ESR Signal | Absent |

| Reaction Pathway | Non-radical, coordination-driven |

Advanced Question: How can researchers resolve contradictions in decomposition product data for 2,4-pentanedione peroxide?

Methodological Answer:

Discrepancies arise from solvent systems and decomposition conditions:

- Thermal Decomposition: Releases 2,4-pentanedione (toxic) and oxygen radicals, as observed in palladium acetylacetonate decomposition .

- Solution Stability: Commercial formulations (e.g., Luperox® 224) contain 34 wt.% peroxide in 4-hydroxy-4-methyl-2-pentanone and NMP, which may alter decomposition pathways .

Resolution Strategy: - Use standardized conditions (temperature, solvent) for reproducibility.

- Employ GC-MS or HPLC to quantify specific degradation products .

Advanced Question: How does 2,4-pentanedione peroxide act as a radical initiator in polymerization, and what are its kinetic implications?

Methodological Answer:

- Role: Generates alkoxy radicals upon thermal or photolytic cleavage, initiating free-radical polymerization. Used in acrylic and styrene-based systems .

- Kinetic Analysis: Monitor polymerization rate via dilatometry or DSC. The half-life of peroxide decomposition determines initiation efficiency.

Case Study: In Friedländer synthesis, hierarchical ZSM-5 zeolites enhance reaction rates by stabilizing radical intermediates (yield: 92% with ZnCl₂/H-ZSM-5h vs. 65% without catalyst) .

Advanced Question: What advanced analytical techniques are recommended for quantifying trace peroxides in 2,4-pentanedione derivatives?

Methodological Answer:

- HPLC-UV: Detect peroxides at 254 nm with a C18 column (LOD: 0.1 ppm) .

- Iodometric Titration with potentiometric detection: Higher precision for concentrations >100 ppm .

- FTIR Spectroscopy: Identify peroxide O-O stretching bands near 800–900 cm⁻¹, but requires anhydrous conditions to avoid interference .

Advanced Question: What methodologies are effective for deactivating 2,4-pentanedione peroxide in laboratory waste?

Methodological Answer:

- Chemical Neutralization: Treat with aqueous ferrous sulfate (10% w/v) to reduce peroxides to alcohols. Validate completeness with iodide testing .

- Inert Disposal: Absorb in vermiculite or sand, package in UN-approved containers, and label as "oxidizing waste" for incineration .

Safety Note: Avoid friction or shock during handling due to explosion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.